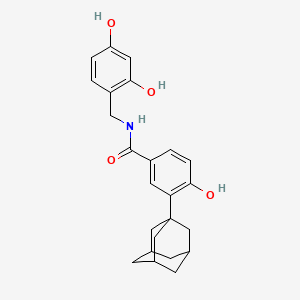![molecular formula C21H21N5O B10835648 2-[[6-(2-Methyl-3-phenylphenyl)imidazo[1,2-b][1,2,4]triazin-2-yl]methylamino]ethanol](/img/structure/B10835648.png)
2-[[6-(2-Methyl-3-phenylphenyl)imidazo[1,2-b][1,2,4]triazin-2-yl]methylamino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID30107136-Compound-Example43 is a small molecule immunotherapy compound primarily indicated for the treatment of hepatitis and human immunodeficiency virus infection . This compound functions as an inhibitor of the PD-1-PD-L1 interaction, which is a critical pathway in immune evasion by certain cancers and viral infections .
Preparation Methods
The synthetic routes and reaction conditions for PMID30107136-Compound-Example43 involve several steps. The preparation methods include both solid-phase and liquid-phase extraction techniques . Industrial production methods often utilize automated and miniaturized processes to ensure high yield and purity .
Chemical Reactions Analysis
PMID30107136-Compound-Example43 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
PMID30107136-Compound-Example43 has a wide range of scientific research applications. In chemistry, it is used to study the PD-1-PD-L1 interaction and its inhibition . In biology and medicine, it is being researched for its potential to treat hepatitis and human immunodeficiency virus infection . Additionally, it has applications in the study of immune evasion mechanisms in cancer .
Mechanism of Action
The mechanism of action of PMID30107136-Compound-Example43 involves the inhibition of the PD-1-PD-L1 interaction . This interaction is crucial for the immune evasion of certain cancers and viral infections. By inhibiting this pathway, the compound enhances the immune response against these diseases . The molecular targets involved include the PD-1 and PD-L1 proteins .
Comparison with Similar Compounds
PMID30107136-Compound-Example43 is unique in its specific inhibition of the PD-1-PD-L1 interaction . Similar compounds include various oxadiazole and thiadiazole derivatives, which also target the PD-1-PD-L1 pathway . PMID30107136-Compound-Example43 stands out due to its higher specificity and potency .
Properties
Molecular Formula |
C21H21N5O |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-[[6-(2-methyl-3-phenylphenyl)imidazo[1,2-b][1,2,4]triazin-2-yl]methylamino]ethanol |
InChI |
InChI=1S/C21H21N5O/c1-15-18(16-6-3-2-4-7-16)8-5-9-19(15)20-14-26-21(24-20)23-13-17(25-26)12-22-10-11-27/h2-9,13-14,22,27H,10-12H2,1H3 |
InChI Key |
SIYAOZFRXTVXSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1C2=CN3C(=N2)N=CC(=N3)CNCCO)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (E)-3-[3-[cyclohexanecarbonyl-[[2-fluoro-4-(1-methylindazol-5-yl)phenyl]methyl]amino]phenyl]prop-2-enoate](/img/structure/B10835570.png)
![(1S,2S,3S)-2-[4-[5-(difluoromethoxy)pyrimidin-2-yl]phenyl]-1-fluoro-N-hydroxy-3-phenylcyclopropane-1-carboxamide](/img/structure/B10835576.png)

![3-Morpholin-4-yl-1-[4-[4-(3-morpholin-4-ylpropanoyl)phenyl]phenyl]propan-1-one](/img/structure/B10835597.png)
![6-ethyl-10,13-dimethyl-17-[4-(2H-tetrazol-5-yl)butan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B10835614.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-[4-[2-(1-methylpyrazol-4-yl)ethylamino]piperidin-1-yl]benzonitrile](/img/structure/B10835618.png)
![(2S)-1-[2-(2-methyl-3-phenylphenyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl]propan-2-ol](/img/structure/B10835628.png)
![methyl (E)-3-[3-[[(1R,4S)-bicyclo[2.2.1]heptane-2-carbonyl]-[[4-[4-(dimethylamino)phenyl]phenyl]methyl]amino]-5-fluorophenyl]prop-2-enoate](/img/structure/B10835632.png)
![N'-hydroxy-2-[(5-oxopyrrolidine-2-carbonyl)amino]-N-[3-(trifluoromethyl)phenyl]octanediamide](/img/structure/B10835637.png)

![2-(2-Methyl-3-phenylphenyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B10835643.png)
![(2S)-1-[[2-[(2-methyl-3-phenylphenyl)carbamoyl]-1,3-thiazol-5-yl]methyl]piperidine-2-carboxylic acid](/img/structure/B10835649.png)
![N-[2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)phenyl]-5-[(2-hydroxyethylamino)methyl]-1-methyl-2-oxopyridine-3-carboxamide](/img/structure/B10835657.png)
![3-[4-(4-Cyclohexylpiperazin-1-yl)butyl]-1,3-benzothiazol-2-one](/img/structure/B10835663.png)
